molecular formula C22H20N2O B398474 N-(9-ethyl-9H-carbazol-3-yl)-2-methylbenzamide

N-(9-ethyl-9H-carbazol-3-yl)-2-methylbenzamide

Cat. No.: B398474
M. Wt: 328.4g/mol
InChI Key: DCRBXFFLHBYTAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(9-ethyl-9H-carbazol-3-yl)-2-methylbenzamide is a compound that belongs to the class of organic compounds known as carbazoles. Carbazoles are nitrogen-containing aromatic heterocyclic compounds that exhibit a wide range of biological activities and are used in various scientific and industrial applications.

Preparation Methods

The synthesis of N-(9-ethyl-9H-carbazol-3-yl)-2-methylbenzamide typically involves the reaction of 9-ethyl-9H-carbazole-3-carbaldehyde with 2-methyl-benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography to obtain the pure compound .

Chemical Reactions Analysis

N-(9-ethyl-9H-carbazol-3-yl)-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like manganese dioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

    Condensation: The compound can participate in condensation reactions with other carbonyl compounds to form Schiff bases

Scientific Research Applications

N-(9-ethyl-9H-carbazol-3-yl)-2-methylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(9-ethyl-9H-carbazol-3-yl)-2-methylbenzamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, leading to inhibition or activation of their functions. For example, it can inhibit the activity of protease enzymes by binding to their active sites, thereby preventing the breakdown of proteins .

Comparison with Similar Compounds

N-(9-ethyl-9H-carbazol-3-yl)-2-methylbenzamide can be compared with other carbazole derivatives such as:

This compound stands out due to its unique combination of the carbazole moiety and the benzamide group, which contributes to its diverse range of applications and biological activities.

Properties

Molecular Formula

C22H20N2O

Molecular Weight

328.4g/mol

IUPAC Name

N-(9-ethylcarbazol-3-yl)-2-methylbenzamide

InChI

InChI=1S/C22H20N2O/c1-3-24-20-11-7-6-10-18(20)19-14-16(12-13-21(19)24)23-22(25)17-9-5-4-8-15(17)2/h4-14H,3H2,1-2H3,(H,23,25)

InChI Key

DCRBXFFLHBYTAD-UHFFFAOYSA-N

SMILES

CCN1C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3C)C4=CC=CC=C41

Canonical SMILES

CCN1C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3C)C4=CC=CC=C41

Origin of Product

United States

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